Bekanamycin Sulfate

Description

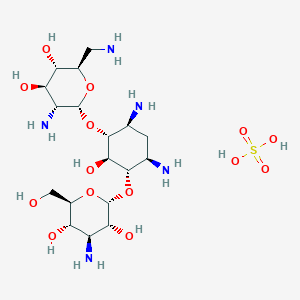

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPKDKJVZOVCO-KELBJJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4696-76-8 (Parent) | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048739 | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29701-07-3 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEKANAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of bekanamycin sulfate, an aminoglycoside antibiotic. It details its mechanism of action, presents available quantitative data on its efficacy, outlines standard experimental protocols for its evaluation, and visualizes key biological and experimental pathways.

Mechanism of Action

Bekanamycin sulfate is a member of the aminoglycoside class of antibiotics and exerts its bactericidal effect by disrupting bacterial protein synthesis. The primary target of bekanamycin is the bacterial 30S ribosomal subunit. Its binding to this subunit interferes with the translation process in several ways:

-

Inhibition of the Initiation Complex: Bekanamycin sulfate interferes with the formation of the initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading: The binding of the antibiotic causes a misreading of the mRNA codon by the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of nonfunctional or toxic proteins.

-

Obstruction of Translocation: The drug also obstructs the movement of the ribosome along the mRNA strand, a process known as translocation, which halts protein elongation.

This multifaceted disruption of protein synthesis leads to a cascade of downstream cellular damage and ultimately results in bacterial cell death, classifying bekanamycin as a bactericidal agent.

Figure 1: Mechanism of action of bekanamycin sulfate.

Antibacterial Spectrum

Bekanamycin sulfate demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria, and also shows efficacy against certain Gram-positive organisms. Its use is often reserved for infections caused by Gram-negative bacteria.

Gram-Negative Bacteria

| Gram-Negative Bacteria | Reported Activity |

| Pseudomonas aeruginosa | Potent |

| Escherichia coli | Potent |

| Klebsiella species | Potent |

| Enterobacter aerogenes | Active |

| Proteus species | Active |

| Serratia marcescens | Active |

| Acinetobacter species | Active |

| Shigella species | Active |

| Salmonella species | Active |

| Haemophilus influenzae | Active |

| Neisseria gonorrhoeae | Active |

Note: This table is a summary of reported activity. Specific MIC values can vary significantly between strains.

Gram-Positive Bacteria

Bekanamycin also exhibits activity against some Gram-positive bacteria, although other agents are often preferred for these infections.

| Gram-Positive Bacteria | Reported Activity |

| Staphylococcus aureus | Active |

| (including penicillinase-producing strains) | |

| Staphylococcus epidermidis | Active |

Experimental Protocols for Susceptibility Testing

The antimicrobial susceptibility of bacteria to bekanamycin sulfate is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The standard methods for MIC determination are broth dilution and agar dilution, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of bekanamycin sulfate in a liquid growth medium in a 96-well microtiter plate.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of bekanamycin sulfate is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of bekanamycin sulfate at which there is no visible growth (i.e., no turbidity) in the well.

Agar Dilution Method

In this method, varying concentrations of bekanamycin sulfate are incorporated into an agar medium, which is then inoculated with the test organisms.

Methodology:

-

Preparation of Antimicrobial Plates: A stock solution of bekanamycin sulfate is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of bekanamycin sulfate that completely inhibits the growth of the organism at the inoculation spot.

Figure 2: Experimental workflow for MIC determination.

Bacterial Resistance Pathways

Resistance to aminoglycosides like bekanamycin can emerge through several mechanisms. Understanding these pathways is critical for drug development and stewardship.

The primary mechanisms of resistance include:

-

Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the drug by adding chemical groups such as acetyl, phosphate, or nucleotidyl moieties, which prevents the antibiotic from binding to the ribosome.

-

Ribosomal Alteration: Mutations in the genes encoding for ribosomal RNA (like 16S rRNA) or ribosomal proteins can alter the binding site of bekanamycin, reducing its affinity and rendering it ineffective.

-

Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.

-

Reduced Permeability: Changes in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.

Figure 3: Key bacterial resistance pathways to bekanamycin.

Conclusion

Bekanamycin sulfate is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy. The emergence of resistance through enzymatic modification, target site alteration, and reduced drug accumulation remains a critical area of ongoing research and surveillance for maintaining the clinical utility of bekanamycin and other aminoglycosides. This guide serves as a foundational resource for professionals engaged in the research and development of antibacterial agents.

An In-depth Technical Guide to Bekanamycin Sulfate (CAS Number: 29701-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin sulfate, also known as Kanamycin B sulfate, is a potent aminoglycoside antibiotic belonging to the kanamycin family.[1] It is a salt form of bekanamycin, a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus.[1] This guide provides a comprehensive technical overview of bekanamycin sulfate, including its chemical properties, mechanism of action, toxicological profile, and detailed experimental protocols relevant to its study and application in drug development.

Chemical and Physical Properties

Bekanamycin sulfate is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29701-07-3 | [1] |

| Molecular Formula | C₁₈H₃₇N₅O₁₀·H₂SO₄ | [1] |

| Molecular Weight | 581.59 g/mol | [1] |

| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | [1] |

| Synonyms | Kanamycin B sulfate, Kanendomycin | [1] |

| Solubility | Soluble in water. | [2] |

| Appearance | White to off-white crystalline powder |

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 30S ribosomal subunit.[3] The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.

-

Codon Misreading: The binding of bekanamycin induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[3]

-

Inhibition of Translocation: Bekanamycin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[3]

The accumulation of non-functional or toxic proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

Figure 1: Simplified signaling pathway of bekanamycin sulfate's mechanism of action.

Quantitative Data

In Vitro Efficacy

Toxicology Profile

The primary dose-limiting toxicities of bekanamycin sulfate, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity.

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Kanamycin sulfate) | >4000 mg/kg | Rat | Oral | |

| LD₅₀ (Kanamycin sulfate) | 17500 mg/kg | Mouse | Oral | |

| Nephrotoxicity (Tubulotoxic Threshold Dose) | 5 mg/kg/day | Rat | i.m. | [5] |

Nephrotoxicity: Aminoglycosides accumulate in the proximal tubular cells of the kidneys, leading to cellular damage and impaired renal function.[6] A study on bekanamycin in rats showed that the lowest dose to induce pathological cell excretion was 5 mg/kg per day when administered intramuscularly for 5 days.[5] The nephrotoxicity is generally reversible upon discontinuation of the drug.

Ototoxicity: Aminoglycoside-induced ototoxicity can affect both the auditory (cochlear) and vestibular systems, potentially leading to hearing loss and balance problems.[7][8] The damage to hair cells in the inner ear is often irreversible. Studies on kanamycin have shown that it can cause profound cochlear hair cell damage, particularly affecting high-frequency hearing.[7][8] The ototoxic effects are dose-dependent.

Experimental Protocols

Synthesis of Bekanamycin Sulfate

A detailed, readily available protocol for the synthesis of bekanamycin sulfate is not prevalent in the public domain. However, a patented method describes the preparation of a kanamycin disulfate tetrahydrate crystal. This process involves:

-

Dissolving kanamycin monosulfate in water at room temperature.

-

Adding a proper amount of sulfuric acid. The water may contain 0.5-2% w/w acetic acid and 1-4% w/w propylene glycol.

-

Dropwise addition of absolute ethanol with stirring until the ethanol concentration reaches 25-35% to precipitate the product.

-

Filtering the precipitate and drying it under vacuum at 55-65 °C.[9]

Figure 2: General workflow for the synthesis of bekanamycin sulfate.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for determining the MIC of bekanamycin sulfate against Escherichia coli using the broth microdilution method.[3]

Materials:

-

Bekanamycin sulfate

-

E. coli strain (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bekanamycin Sulfate Stock Solution: Prepare a stock solution of bekanamycin sulfate in sterile distilled water. For example, to make a 1.2 mg/mL stock, dissolve 12 mg of bekanamycin sulfate in 10 mL of water.

-

Prepare Bacterial Inoculum:

-

Culture E. coli in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the bekanamycin sulfate stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of bekanamycin sulfate at which there is no visible growth of bacteria.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Ribosome Binding Assay (Filter Binding Method)

This is a generalized protocol for a ribosome binding assay that can be adapted for bekanamycin sulfate. It relies on the principle that radiolabeled bekanamycin will be retained on a nitrocellulose filter only when bound to ribosomes.

Materials:

-

Radiolabeled bekanamycin sulfate (e.g., [³H]-bekanamycin)

-

Purified bacterial 70S ribosomes or 30S ribosomal subunits

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the binding buffer, a known concentration of ribosomes (or ribosomal subunits), and varying concentrations of radiolabeled bekanamycin sulfate. Include a control reaction with no ribosomes.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

Filtration:

-

Pre-wet the nitrocellulose filters with binding buffer.

-

Quickly filter the reaction mixtures through the filters under vacuum.

-

Wash the filters with cold binding buffer to remove unbound radiolabeled bekanamycin.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity retained on the filter is proportional to the amount of bekanamycin bound to the ribosomes. This data can be used to determine binding affinity (Kd).

Conclusion

Bekanamycin sulfate is a potent aminoglycoside antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its clinical utility is tempered by the potential for nephrotoxicity and ototoxicity, which necessitates careful dose monitoring. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antibiotic. Further research into its specific pharmacokinetic profile and the development of less toxic derivatives remains an active area of investigation.

References

- 1. Bekanamycin Sulfate | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tiarisbiosciences.com [tiarisbiosciences.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of kanamycin ototoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ototoxicity of kanamycin sulfate and the barriers in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN108250257B - Kanamycin bisulphate hydrate and process for producing the same - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It functions by binding to the 30S ribosomal subunit, which inhibits protein synthesis and leads to bacterial cell death. In laboratory settings, bekanamycin sulfate is commonly used as a selective agent for bacteria transformed with plasmids conferring kanamycin resistance. This document provides a detailed protocol for the preparation of a bekanamycin sulfate stock solution for research applications.

Data Presentation

A summary of the key quantitative data for bekanamycin sulfate is presented in the table below for easy reference.

| Property | Value | Citations |

| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1][2][3] |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1][3][4] |

| Molecular Weight | 581.59 g/mol | [1][3][4][5] |

| Solubility in Water | 50 mg/mL to 100 mg/mL | [3][6][7][8] |

| Recommended Stock Conc. | 10 mg/mL to 100 mg/mL | [6][7][8][9] |

| Typical Working Conc. | 50 µg/mL (can range from 10-100 µg/mL) | [5][7][9] |

| Storage (Aliquots) | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | [6][7][8] |

Experimental Protocol

This protocol outlines the steps to prepare a sterile 50 mg/mL stock solution of bekanamycin sulfate.

Materials:

-

Bekanamycin sulfate powder (CAS: 29701-07-3)

-

Sterile, ultrapure water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe (e.g., 10 mL or 20 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculations: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of bekanamycin sulfate powder.

-

Calculation: 10 mL * 50 mg/mL = 500 mg

-

-

Weighing: In a clean, designated weighing area, carefully weigh out 500 mg of bekanamycin sulfate powder and transfer it to a sterile conical tube.

-

Dissolving:

-

Add approximately 8 mL of sterile, ultrapure water to the conical tube containing the powder.

-

Vortex or gently invert the tube until the powder is completely dissolved. The solution should be clear and colorless.[3]

-

Bring the final volume to 10 mL with sterile, ultrapure water.

-

-

Sterilization:

-

Aliquoting and Storage:

-

To prevent repeated freeze-thaw cycles, which can reduce the antibiotic's efficacy, aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[6]

-

Clearly label each aliquot with the name of the solution ("Bekanamycin Sulfate"), concentration (50 mg/mL), and the date of preparation.

-

For long-term storage, place the aliquots at -20°C, where they are stable for up to 6 months.[6] For short-term use, aliquots can be stored at 2-8°C for several weeks.[7][8]

-

Usage:

The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL.[5] To achieve this, dilute the 50 mg/mL stock solution 1:1000 into the autoclaved and cooled media. For example, add 1 mL of the stock solution to 1 L of media.

Mandatory Visualization

References

- 1. Bekanamycin sulfate | CymitQuimica [cymitquimica.com]

- 2. Kanamycin B sulfate salt - Bekanamycin sulfate salt [sigmaaldrich.com]

- 3. KANAMYCIN B SULFATE | 29701-07-3 [amp.chemicalbook.com]

- 4. Bekanamycin Sulfate | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tiarisbiosciences.com [tiarisbiosciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. khimexpert.com [khimexpert.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Preparation of 100mg/ml kanamycin solution [protocols.io]

- 10. Kanamycin Stock Solution [novoprolabs.com]

Application Notes and Protocols for the Use of Bekanamycin Sulfate in Yeast Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing bekanamycin sulfate as a selection agent in yeast transformation experiments. While G418 (Geneticin) is a more commonly cited aminoglycoside for this purpose, bekanamycin sulfate belongs to the same class of antibiotics and can be employed for the selection of yeast strains carrying a suitable resistance marker, such as the KanMX cassette. The protocols provided are based on the well-established lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method for yeast transformation.

Introduction to Yeast Transformation and Dominant Selectable Markers

Yeast transformation is a fundamental technique in molecular biology that facilitates the introduction of foreign DNA into yeast cells.[1] This process is essential for a wide range of applications, including gene function studies, protein expression, and metabolic engineering. Successful transformation requires a method to distinguish between cells that have taken up the foreign DNA (transformants) and those that have not. This is achieved through the use of selectable markers.

While auxotrophic markers, which complement a nutritional deficiency in the host strain, are frequently used, dominant selectable markers offer the advantage of being applicable to a broader range of yeast strains, including industrial strains that may not have auxotrophic mutations. Dominant markers confer resistance to a specific toxic compound, such as an antibiotic.

Bekanamycin sulfate is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunits.[2][3] In yeast, resistance to aminoglycosides like bekanamycin and G418 is typically conferred by a gene, such as the neo gene from transposon Tn903, which is often part of a KanMX selection cassette.[4][5] This gene encodes an aminoglycoside phosphotransferase (APH) enzyme, which inactivates the antibiotic by phosphorylation, thus allowing the transformed yeast cells to grow in its presence.[6]

Mechanism of Action of Bekanamycin Sulfate

Bekanamycin sulfate, like other aminoglycosides, targets the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit in prokaryotes and the corresponding small ribosomal subunit in eukaryotes like yeast.[2] This binding event disrupts the process of translation in two main ways: it can cause misreading of the mRNA codon and inhibit the translocation of the ribosome along the mRNA molecule.[2][3] The resulting production of non-functional or truncated proteins is lethal to the cell.[3]

Caption: Mechanism of Bekanamycin Sulfate Action.

Experimental Protocols

This section provides a detailed protocol for the transformation of Saccharomyces cerevisiae using the LiAc/ssDNA/PEG method and subsequent selection of transformants using bekanamycin sulfate.

Materials and Reagents

-

Yeast strain

-

Plasmid DNA with KanMX or a similar resistance cassette

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Sterile deionized water

-

Lithium Acetate (LiAc) solution (1 M, pH 7.5)

-

Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)

-

Polyethylene Glycol (PEG) solution (50% w/v PEG 3350)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Bekanamycin sulfate

-

YPD agar plates

Step 1: Preparation of Competent Yeast Cells

-

Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm).[7]

-

The next morning, determine the cell density (OD600) of the overnight culture.

-

Inoculate a fresh 50 mL of YPD medium to a starting OD600 of approximately 0.2.

-

Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0 (log-phase growth), which typically takes 4-6 hours.[7]

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.[7]

-

Discard the supernatant and wash the cell pellet with 25 mL of sterile deionized water. Centrifuge again as in the previous step.

-

Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube.

-

Centrifuge at max speed for 15-30 seconds, remove the supernatant, and resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent and ready for transformation.

Step 2: Yeast Transformation

-

Prepare the single-stranded carrier DNA by boiling a 10 mg/mL stock solution for 5 minutes and immediately chilling on ice for 5 minutes.[7][8]

-

For each transformation reaction, combine the following in a 1.5 mL microcentrifuge tube in the order listed:

-

240 µL of 50% PEG

-

36 µL of 1 M LiAc

-

25 µL of boiled ssDNA (10 mg/mL)

-

1-5 µg of plasmid DNA (in a volume of up to 20 µL)

-

50 µL of competent yeast cells

-

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Incubate the transformation mixture at 42°C for 40-45 minutes (heat shock).[8][9]

-

After the heat shock, centrifuge the tubes at 3,000-5,000 x g for 2 minutes to pellet the cells.[9]

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 200 µL to 1 mL of sterile water or YPD medium.

Step 3: Selection of Transformants with Bekanamycin Sulfate

-

Spread 100-200 µL of the resuspended cells onto YPD agar plates containing the appropriate concentration of bekanamycin sulfate.

-

Incubate the plates at 30°C for 2-4 days, or until colonies appear.

Note on Bekanamycin Sulfate Concentration: The optimal concentration of bekanamycin sulfate for selection must be determined empirically for each yeast strain. A good starting point is to perform a dose-response experiment.

Protocol for Determining Optimal Bekanamycin Sulfate Concentration:

-

Prepare YPD agar plates with a range of bekanamycin sulfate concentrations (e.g., 50, 100, 150, 200, 250, 300 µg/mL). For comparison, G418 is often used at 200-500 µg/mL.[1][10]

-

Prepare a control plate with no antibiotic.

-

Plate untransformed (wild-type) yeast cells on each of the plates.

-

Incubate at 30°C for 2-4 days.

-

The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the untransformed cells.

Data Presentation

The following tables summarize the key quantitative parameters for the yeast transformation protocol and provide a template for a bekanamycin sulfate titration experiment.

Table 1: Transformation Mixture Components

| Component | Volume per Reaction | Final Concentration (approx.) |

| 50% PEG 3350 | 240 µL | 33% |

| 1 M LiAc | 36 µL | 100 mM |

| ssDNA (10 mg/mL) | 25 µL | 0.7 mg/mL |

| Plasmid DNA | 1-5 µg | - |

| Competent Cells | 50 µL | - |

Table 2: Example of Bekanamycin Sulfate Titration for a Specific Yeast Strain

| Bekanamycin Sulfate (µg/mL) | Growth of Untransformed Cells | Expected Growth of Transformed Cells |

| 0 | +++ (Confluent) | +++ (Confluent) |

| 50 | ++ (Reduced Growth) | +++ |

| 100 | + (Few Colonies) | +++ |

| 150 | - (No Growth) | +++ |

| 200 | - (No Growth) | +++ |

| 250 | - (No Growth) | +++ |

(+++: robust growth; ++: moderate growth; +: minimal growth; -: no growth)

Visualizations

Caption: Yeast Transformation Experimental Workflow.

References

- 1. goldbio.com [goldbio.com]

- 2. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]

- 3. What is Kanamycin Sulfate used for? [synapse.patsnap.com]

- 4. Kanamycin A - Wikipedia [en.wikipedia.org]

- 5. A novel kanamycin/G418 resistance marker for direct selection of transformants in Escherichia coli and different yeast species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G418 - Wikipedia [en.wikipedia.org]

- 7. med.nyu.edu [med.nyu.edu]

- 8. Protocols · Benchling [benchling.com]

- 9. static.igem.org [static.igem.org]

- 10. Direct selection of Saccharomyces cerevisiae resistant to the antibiotic G418 following transformation with a DNA vector carrying the kanamycin-resistance gene of Tn903 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Bekanamycin Sulfate Agar Plates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of bekanamycin sulfate agar plates. Bekanamycin, an aminoglycoside antibiotic, is a crucial tool in molecular biology and microbiology for the selection of cells, typically bacteria, that have been successfully transformed with a plasmid conferring resistance to it.

Application Notes

Bekanamycin sulfate, also known as Kanamycin B, is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1][2] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2][3] Its primary application in a research setting is as a selective agent in cell culture media.[3] Many common vectors used in molecular cloning carry a gene that confers resistance to bekanamycin (or kanamycin), allowing for the selection of successfully transformed host bacteria.[4]

The mechanism of action of bekanamycin involves the inhibition of protein synthesis in susceptible bacteria.[5][6] It irreversibly binds to the 30S subunit of the bacterial ribosome.[5][6] This binding interferes with the decoding site, causing a misreading of the mRNA and preventing the translocation of the ribosome along the mRNA strand.[5][7] The resulting production of non-functional or truncated proteins is lethal to the bacterial cell, making bekanamycin a bactericidal agent.[5][8]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the use of bekanamycin sulfate in the preparation of agar plates.

Table 1: Bekanamycin Sulfate Stock and Working Concentrations

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[9] |

| Working Concentration in Agar | 30 - 50 µg/mL | The optimal concentration can vary depending on the bacterial strain and plasmid copy number.[4][9] It is advisable to test a range of concentrations (e.g., 10, 20, 50, 75, 100 µg/mL).[10] |

| Volume of Stock per Liter of Media | 1 mL of a 50 mg/mL stock | To achieve a final concentration of 50 µg/mL.[10][11] |

Table 2: Storage and Stability of Bekanamycin Sulfate Solutions and Plates

| Item | Storage Temperature | Shelf Life | Notes |

| Bekanamycin Sulfate Powder | Room Temperature or 2-8°C | Up to 3 years | Protect from moisture.[4][9] |

| Stock Solution | -20°C | Long-term | Can be stored at 4°C for several weeks.[9] |

| Prepared Agar Plates | 2-8°C | Up to 30 days | Plates should be sealed to prevent evaporation, which can lead to degradation of the antibiotic. Some sources recommend using plates as soon as possible as the antibiotic degrades over time.[12] |

Experimental Protocols

Protocol 1: Preparation of Bekanamycin Sulfate Stock Solution (50 mg/mL)

Materials:

-

Bekanamycin sulfate powder

-

Sterile deionized or distilled water

-

Sterile container (e.g., 15 mL conical tube)

-

Calibrated scale

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weigh out 0.5 g of bekanamycin sulfate powder using a calibrated scale.

-

Transfer the powder to a sterile container.

-

Add 10 mL of sterile deionized water to the container.

-

Vortex or mix until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile filter to the syringe.

-

Filter the solution into a new sterile container to ensure sterility. Do not autoclave the bekanamycin solution.[9]

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the tubes clearly with the name of the solution, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.[9]

Protocol 2: Preparation of Luria-Bertani (LB) Agar

Materials:

-

Tryptone

-

Yeast Extract

-

Sodium Chloride (NaCl)

-

Agar

-

Deionized or distilled water

-

2 L beaker or flask

-

Autoclave

Procedure (for 1 Liter):

-

To a 2 L beaker or flask, add the following components:

-

Add deionized water to a final volume of 1 L.[13]

-

Swirl to mix the components. A magnetic stir bar can be used.

-

Cover the top of the beaker or flask with aluminum foil.[13]

-

Autoclave the mixture for 20-25 minutes at 121°C on a liquid cycle to sterilize.[11][13]

Protocol 3: Preparation of Bekanamycin Sulfate Agar Plates

Materials:

-

Autoclaved LB agar

-

Bekanamycin sulfate stock solution (50 mg/mL)

-

Water bath or incubator set to 55°C

-

Sterile 100 mm Petri dishes

Procedure:

-

After autoclaving, place the flask of LB agar in a 55°C water bath or incubator and allow it to cool.[11][13] It is crucial that the agar has cooled to this temperature to prevent the heat from degrading the antibiotic. A good indicator is when you can comfortably touch the side of the flask for 10 seconds.[13]

-

Once the agar has cooled to approximately 55°C, add the bekanamycin sulfate stock solution. For a final concentration of 50 µg/mL in 1 L of agar, add 1 mL of a 50 mg/mL stock solution.[11][14]

-

Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.

-

Pour approximately 20-25 mL of the molten agar into each sterile Petri dish, enough to cover the bottom of the plate.[13]

-

If pouring multiple plates, you can stack them to minimize condensation on the lids.[13]

-

Allow the plates to cool at room temperature for at least 30 minutes, or until the agar has completely solidified.[13]

-

Once solidified, invert the plates and store them at 2-8°C in a sealed bag to prevent drying out.[15] It is recommended to use the plates within 30 days.[4][13]

Visualizations

Caption: Mechanism of action of Bekanamycin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]

- 3. ibisci.com [ibisci.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]

- 6. What is Bekanamycin Sulfate used for? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Kanamycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. khimexpert.com [khimexpert.com]

- 10. goldbio.com [goldbio.com]

- 11. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]

- 12. LB Agar Kanamycin-50, Plates, sterile Sigma-Aldrich [sigmaaldrich.com]

- 13. static.igem.org [static.igem.org]

- 14. static.igem.org [static.igem.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Bekanamycin Sulfate in Plant Transformation

Application Notes: Bekanamycin Sulfate as a Selection Agent for Transformed Plant Cells

Introduction

Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent selection agent widely utilized in plant genetic transformation protocols. It is structurally and functionally similar to kanamycin sulfate, and the two are often used interchangeably in this context. The selection process is contingent on the successful integration and expression of a selectable marker gene, most commonly the neomycin phosphotransferase II (nptII) gene, within the plant genome. This gene confers resistance to bekanamycin by detoxifying the antibiotic through phosphorylation, allowing only the transformed cells to survive and proliferate on a selection medium containing bekanamycin.

Mechanism of Action

Bekanamycin, like other aminoglycoside antibiotics, inhibits protein synthesis in susceptible cells.[1][2][3][4][5] In plant cells, bekanamycin primarily targets the plastid ribosomes, which share structural similarities with prokaryotic ribosomes. Specifically, it binds to the 30S ribosomal subunit, interfering with the initiation of translation and causing misreading of the mRNA.[1][2][3][6] This disruption of protein synthesis ultimately leads to cell death in non-transformed cells.

Transformed cells expressing the nptII gene produce the enzyme neomycin phosphotransferase II. This enzyme catalyzes the phosphorylation of bekanamycin, rendering it unable to bind to the ribosome. Consequently, protein synthesis proceeds normally in these cells, enabling their growth and regeneration into whole plants on a bekanamycin-containing medium.

Advantages of Bekanamycin Sulfate in Plant Selection

-

High Efficiency: Bekanamycin provides a stringent selection pressure, effectively eliminating non-transformed cells and reducing the number of "escapes" (non-transgenic plants that survive the selection process).

-

Broad Applicability: It has been successfully used as a selection agent for a wide range of plant species, including both monocots and dicots.

-

Clear Phenotypic Response: Susceptible tissues typically exhibit clear signs of stress, such as bleaching or necrosis, making it straightforward to identify putative transformants.

Data Presentation: Recommended Bekanamycin Sulfate Concentrations for Plant Selection

The optimal concentration of bekanamycin sulfate for selection varies depending on the plant species, the explant type, and the tissue culture conditions. It is crucial to perform a sensitivity test (kill curve) to determine the minimum concentration that effectively inhibits the growth of non-transformed tissues without being overly detrimental to the regeneration of transformed cells. The following table summarizes previously reported effective concentrations for various plant species.

| Plant Species | Explant Type | Effective Bekanamycin (Kanamycin) Concentration (mg/L) | Reference |

| Arabidopsis thaliana | Seedlings | 50 | [7] |

| Nicotiana tabacum (Tobacco) | Not specified | 100 | [7] |

| Sorghum bicolor (Sorghum) | Shoot meristems | 50 | [8] |

| Vigna radiata (Mung Bean) | Decotylated cotyledonary node | 100 (initial), 50 (subsequent) | [9] |

| Jatropha curcas | Cotyledons | 5 | [10] |

| Camelina sativa | Not specified | 100 | [11] |

| Brassica oleracea (Broccoli) | Hypocotyls | 50 | [12] |

| Brassica oleracea (Broccoli) | Shoot tips | 80 | [12] |

| Vitis spp. (Grapevine) | Meristematic bulk | 70 | [13] |

| Hevea brasiliensis (Rubber Tree) | Cotyledonary somatic embryos | 100 | [14] |

| Solanum betaceum (Tamarillo) | Embryogenic callus | 30 -> 50 -> 100 (stepwise increase) | [15] |

Experimental Protocols

Protocol 1: Determination of Optimal Bekanamycin Sulfate Concentration (Kill Curve)

Objective: To determine the minimum concentration of bekanamycin sulfate that effectively inhibits the growth of non-transformed explants.

Materials:

-

Non-transformed explants (e.g., leaf discs, cotyledons, callus)

-

Appropriate plant tissue culture medium (e.g., MS medium) supplemented with hormones for regeneration

-

Bekanamycin sulfate stock solution (e.g., 50 mg/mL in sterile water)

-

Sterile petri dishes

-

Sterile filter paper

-

Growth chamber with controlled light and temperature

Methodology:

-

Prepare the plant tissue culture medium and autoclave.

-

Allow the medium to cool to approximately 50-55°C.

-

Prepare a series of media with varying concentrations of bekanamycin sulfate (e.g., 0, 10, 25, 50, 75, 100, 150, 200 mg/L). Add the filter-sterilized bekanamycin stock solution to the cooled medium.

-

Pour the media into sterile petri dishes and allow them to solidify.

-

Place the non-transformed explants onto the surface of the media. Ensure good contact between the explant and the medium.

-

Culture the explants in the growth chamber under appropriate conditions for the specific plant species.

-

Observe the explants regularly (e.g., weekly) for signs of growth, bleaching, necrosis, and death for 3-4 weeks.

-

Record the percentage of surviving and regenerating explants at each bekanamycin concentration.

-

The optimal concentration for selection is typically the lowest concentration that causes complete or near-complete inhibition of growth and regeneration of the non-transformed explants.

Protocol 2: Selection of Transformed Plant Cells using Bekanamycin Sulfate

Objective: To select and regenerate transformed plant cells following genetic transformation (e.g., Agrobacterium-mediated transformation).

Materials:

-

Putatively transformed explants (post-Agrobacterium co-cultivation)

-

Wash medium (liquid culture medium containing an antibiotic to eliminate Agrobacterium, e.g., cefotaxime or timentin)

-

Selection medium (regeneration medium containing the predetermined optimal concentration of bekanamycin sulfate and an antibiotic to control Agrobacterium growth)

-

Rooting medium (optional, may also contain a selective agent)

-

Bekanamycin sulfate stock solution (e.g., 50 mg/mL)

-

Cefotaxime or timentin stock solution

-

Sterile petri dishes

-

Growth chamber

Methodology:

-

Following co-cultivation with Agrobacterium, wash the explants thoroughly with sterile wash medium to remove excess bacteria. This step may need to be repeated 2-3 times.

-

Blot the explants dry on sterile filter paper.

-

Transfer the explants to the selection medium.

-

Culture the explants in the growth chamber under conditions that promote regeneration.

-

Subculture the explants to fresh selection medium every 2-3 weeks. During subculturing, remove any necrotic or dead tissue.

-

Observe the cultures for the development of green, healthy, regenerating tissues (calli or shoots) from the original explants. These are the putative transformants. Non-transformed tissues will typically bleach and die.

-

Once well-developed shoots are formed, excise them and transfer them to a rooting medium, which may or may not contain a lower concentration of bekanamycin sulfate to maintain selective pressure.

-

After roots have developed, acclimatize the plantlets and transfer them to soil.

-

Perform molecular analysis (e.g., PCR, Southern blot) on the regenerated plants to confirm the presence and integration of the transgene.

Visualizations

Caption: Mechanism of bekanamycin action and resistance in plant cells.

Caption: Workflow for selection of transformed plant cells.

References

- 1. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]

- 2. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]

- 3. goldbio.com [goldbio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Kanamycin A - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. Optimization of Agrobacterium mediated genetic transformation of cotyledonary node explants of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificliterature.org [scientificliterature.org]

- 13. Comparison of regeneration capacity and Agrobacterium-mediated cell transformation efficiency of different cultivars and rootstocks of Vitis spp. via organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the Transformation Protocol for Increased Efficiency of Genetic Transformation in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application of Bekanamycin Sulfate in Mycobacteria Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bekanamycin sulfate in the field of mycobacteria research. Bekanamycin, an aminoglycoside antibiotic, is a critical component of treatment regimens for multidrug-resistant tuberculosis and infections caused by nontuberculous mycobacteria. This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its study.

Introduction to Bekanamycin Sulfate

Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is a component of the kanamycin A complex.[1] As a sulfate salt, it exhibits improved stability and solubility for research and clinical applications. Its primary use in mycobacterial research is as a second-line agent against Mycobacterium tuberculosis, particularly in cases of resistance to first-line drugs.[2] It also demonstrates activity against various species of nontuberculous mycobacteria (NTM).

Mechanism of Action

Bekanamycin sulfate exerts its bactericidal effect by inhibiting protein synthesis.[3][4] The antibiotic irreversibly binds to the 30S ribosomal subunit of the mycobacterial ribosome.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins.[5] The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of Bekanamycin Sulfate.

Quantitative Data: In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of kanamycin (of which bekanamycin is a key component) against various mycobacterial species. These values are essential for determining the susceptibility of clinical isolates and for guiding further research into drug efficacy.

Table 1: MIC of Kanamycin against Mycobacterium tuberculosis

| Strain Type | Method | Breakpoint (µg/mL) | MIC Range (µg/mL) for Susceptible Strains | MIC Range (µg/mL) for Resistant Strains | Reference |

| Susceptible & Resistant | Microplate Alamar Blue (MAB) | 2.5 | ≤ 2.5 | ≥ 5.0 | [3] |

| Susceptible & Resistant | Mycobacterium Growth Indicator Tube (MGIT) | 5.0 | ≤ 2.5 | > 20 | [3] |

| Clinical Isolates | Agar Dilution (7H10) | - | Median: 4 | - | [6] |

Table 2: MIC of Kanamycin against Nontuberculous Mycobacteria (NTM)

| NTM Species | Method | MIC Range (µg/mL) | Reference |

| M. avium | Broth Microdilution | 2.0 - 64 | [1] |

| M. intracellulare | Broth Microdilution | 2.0 - 64 | [1] |

| Various RGM & SGM | Microplate Alamar Blue | Majority susceptible to Kanamycin | [2] |

RGM: Rapidly Growing Mycobacteria; SGM: Slowly Growing Mycobacteria

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue (MAB) Assay

This protocol is adapted from the methodology described for M. tuberculosis susceptibility testing.[3]

Materials:

-

96-well flat-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Bekanamycin sulfate stock solution

-

Mycobacterial culture in logarithmic growth phase

-

Alamar Blue reagent

-

Sterile deionized water

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of bekanamycin sulfate in 7H9 broth in the microtiter plate to achieve final concentrations ranging from 0.5 to 20 µg/mL.[3]

-

Adjust the turbidity of the mycobacterial culture to a 0.5 McFarland standard.

-

Dilute the bacterial suspension 1:5 in 7H9 broth.[3]

-

Inoculate each well (except for the sterile control) with 100 µL of the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterile control well (no bacteria) for each isolate.

-

Seal the plates and incubate at 37°C for 7-10 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24-48 hours.

-

Visually inspect the plates for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of bekanamycin sulfate that prevents a color change.

Caption: Workflow for MIC determination using MAB assay.

Synergy Testing using the Checkerboard Method

This protocol outlines the principles of the checkerboard assay to evaluate the synergistic effects of bekanamycin sulfate with other antimycobacterial drugs.

Principle:

The checkerboard assay involves testing serial dilutions of two drugs in combination, where the concentrations of each drug are varied along the x- and y-axes of a microtiter plate. The effect of the combination is then compared to the activity of each drug alone.

Procedure:

-

Prepare a microtiter plate with serial dilutions of bekanamycin sulfate along the rows and another drug (e.g., rifampicin, ethambutol) along the columns.

-

Inoculate the plate with a standardized mycobacterial suspension as described in the MIC protocol.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Combination Therapy

The use of bekanamycin sulfate in combination with other antimycobacterial agents can enhance its efficacy and potentially overcome drug resistance.[7]

-

With Ethambutol: Studies have shown a synergistic effect between ethambutol and other antibacterial drugs, including aminoglycosides, against Mycobacterium avium complex.[1] Ethambutol is thought to increase the permeability of the mycobacterial cell wall, thereby facilitating the entry of other drugs like bekanamycin.

-

With Rifampin: Combination with rifampin has also been explored.[4] Synergistic interactions can lead to a reduction in the required therapeutic doses of both drugs, potentially minimizing toxicity.

Gene Regulatory Response to Bekanamycin

Exposure of mycobacteria to sublethal concentrations of kanamycin can induce a complex transcriptional response, indicating an adaptive mechanism to the antibiotic stress.[8] This response involves the upregulation of specific genes, some of which are associated with drug resistance. A key regulator in this process is WhiB7 , which is known to control intrinsic drug resistance in mycobacteria. The presence of a prophage has also been shown to alter the expression of the whiB7 regulon, leading to increased resistance to aminoglycosides like kanamycin.[9]

Caption: Gene regulatory response to Bekanamycin.

Conclusion

Bekanamycin sulfate remains a valuable tool in mycobacteria research and for the treatment of drug-resistant infections. Understanding its mechanism of action, in vitro efficacy, and interactions with other drugs is crucial for the development of new therapeutic strategies. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the potential of bekanamycin sulfate in combating mycobacterial diseases.

References

- 1. Studies on the mechanisms of the synergistic effects of ethambutol and other antibacterial drugs on Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro synergistic activity of ethambutol, isoniazid, kanamycin, rifampin, and streptomycin against Mycobacterium avium-intracellulare complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synergistic activity of ethambutol, isoniazid, kanamycin, rifampin, and streptomycin against Mycobacterium avium-intracellulare complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergy with rifampin and kanamycin enhances potency, kill kinetics, and selectivity of de novo-designed antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. igas.gouv.fr [igas.gouv.fr]

- 8. Frontiers | Genome-Wide Transcriptional Responses of Mycobacterium to Antibiotics [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Antibiotic Selection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered during cell selection experiments, with a specific focus on the challenges of using bekanamycin sulfate.

Frequently Asked Questions (FAQs)

Q1: Why is my selection with bekanamycin sulfate failing in mammalian cells?

Your selection with bekanamycin sulfate is likely failing because, like its close relative kanamycin, it is generally not effective for selecting mammalian cells.[1] Here's a breakdown of the primary reasons:

-

Mechanism of Action: Bekanamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][3] While this is effective against bacteria which have 70S ribosomes, mammalian cells have 80S ribosomes in their cytoplasm, which are structurally different and less susceptible to this class of antibiotics at concentrations that are not cytotoxic.

-

Resistance Gene Mismatch: The resistance gene corresponding to bekanamycin/kanamycin (e.g., nptII or neo) confers resistance by inactivating the antibiotic. While this gene can be expressed in mammalian cells, the antibiotic itself is often not potent enough to kill untransfected mammalian cells efficiently, making selection ineffective. For mammalian selection, a more potent aminoglycoside analogue, G418 (Geneticin), is typically used in conjunction with the same resistance gene.[1][4]

Q2: I'm certain my plasmid has the correct resistance gene. Could there be other reasons for selection failure?

Yes, even with the appropriate antibiotic, selection experiments can fail for several reasons:

-

Incorrect Antibiotic Concentration: The optimal concentration of a selection antibiotic is highly cell-line dependent. Too low a concentration will result in the survival of non-transfected cells, while too high a concentration can kill even the cells that have successfully integrated the resistance gene.

-

Degraded Antibiotic: Antibiotics can degrade over time, especially if not stored correctly.[5][6] Improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles, can lead to a loss of potency.[5][7]

-

Cell Health and Density: The health and density of your cells at the time of transfection and selection can significantly impact the outcome. Unhealthy cells may not survive the selection process, and cells plated too densely can experience contact inhibition or nutrient depletion, affecting their response to the antibiotic.

-

Plasmid Integrity and Transfection Efficiency: Low transfection efficiency will result in a very small population of resistant cells that may be difficult to select and expand. Ensure your plasmid DNA is of high quality and your transfection protocol is optimized for your specific cell line.

Q3: What are the recommended alternative selection antibiotics for mammalian cells?

For successful mammalian cell selection, it is crucial to use an antibiotic that is potent against eukaryotic cells and has a corresponding resistance gene in your plasmid vector.[1] The most commonly used antibiotics for this purpose include:

-

G418 (Geneticin): An aminoglycoside antibiotic similar to kanamycin but more effective for selecting mammalian cells.[4][8] It is used with the neomycin resistance gene (neo or nptII).

-

Puromycin: A potent aminonucleoside antibiotic that causes premature chain termination during translation.[8][9] It acts rapidly and is effective at low concentrations. Resistance is conferred by the pac gene.

-

Hygromycin B: An aminoglycoside that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[8] It is used for dual-selection experiments and requires the hygromycin resistance gene (hyg or hph).

-

Blasticidin S: A nucleoside antibiotic that inhibits protein synthesis by interfering with peptide bond formation.[8] It is effective at very low concentrations, with resistance conferred by the bsr or BSD genes.

-

Zeocin™: A member of the bleomycin family of antibiotics, Zeocin™ causes cell death by cleaving DNA.[4] Resistance is conferred by the Sh ble gene.

Data Presentation

Table 1: Comparison of Common Mammalian Selection Antibiotics

| Antibiotic | Mechanism of Action | Resistance Gene | Typical Working Concentration (Mammalian Cells) |

| G418 (Geneticin) | Inhibits protein synthesis by binding to the 80S ribosome.[4] | Neomycin phosphotransferase II (nptII or neo) | 200 - 800 µg/mL[1] |

| Puromycin | Causes premature chain termination during translation.[8][9] | Puromycin N-acetyl-transferase (pac) | 0.5 - 10 µg/mL |

| Hygromycin B | Inhibits protein synthesis by binding to the 80S ribosome.[8] | Hygromycin phosphotransferase (hyg or hph) | 100 - 1000 µg/mL |

| Blasticidin S | Inhibits peptide bond formation in the ribosome.[8] | Blasticidin S deaminase (bsr or BSD) | 1 - 10 µg/mL[8] |

| Zeocin™ | Intercalates into and cleaves DNA.[4] | Sh ble gene product | 50 - 400 µg/mL[4] |

Experimental Protocols

Protocol 1: Determining Optimal Antibiotic Concentration via a Kill Curve

A kill curve is essential to determine the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe (usually 7-10 days).

Materials:

-

Your specific mammalian cell line

-

Complete growth medium

-

Selection antibiotic (e.g., G418, Puromycin)

-

Multi-well plates (24-well or 12-well)

-

Cell counting equipment (e.g., hemocytometer or automated cell counter)

Methodology:

-

Cell Plating: Plate your cells at a low density (e.g., 20-25% confluency) in a multi-well plate. Allow the cells to attach and resume growth for 24 hours.

-

Antibiotic Dilution Series: Prepare a series of antibiotic dilutions in complete growth medium. The concentration range should span the suggested working concentrations for your chosen antibiotic (see Table 1). Include a "no antibiotic" control.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.

-

Incubation and Observation: Incubate the cells and observe them daily. Replace the antibiotic-containing medium every 2-3 days.

-

Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for 7-10 days. This can be done by visual inspection of cell morphology and cell death, or by performing a viability assay (e.g., Trypan Blue exclusion, MTT assay).

-

Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-10 days.

Protocol 2: General Protocol for Stable Cell Line Generation

-

Transfection: Transfect your plasmid of interest (containing both your gene of interest and the appropriate resistance gene) into your target cells using your optimized transfection protocol.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.

-

Initiation of Selection: After the recovery period, passage the cells into a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of your selection antibiotic.

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Most non-transfected cells should die off within the first week.

-

Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), you can isolate these colonies using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.

-

Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest. It is good practice to maintain a low level of the selection antibiotic in the culture medium during routine passaging to prevent the loss of your integrated plasmid.

Visualizations

Caption: A logical workflow for troubleshooting failed antibiotic selection experiments.

Caption: General mechanism of action for common mammalian selection antibiotics.

References

- 1. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]

- 3. What is Bekanamycin Sulfate used for? [synapse.patsnap.com]

- 4. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 9. goldbio.com [goldbio.com]

satellite colonies on bekanamycin sulfate selection plates

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the appearance of satellite colonies on kanamycin sulfate selection plates.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies?

A1: Satellite colonies are small, secondary colonies of non-transformed cells that can appear around a larger, primary colony of antibiotic-resistant cells on a selection plate. This phenomenon is most commonly associated with ampicillin selection.[1] The primary, resistant colony secretes an enzyme that degrades the antibiotic in its immediate vicinity, creating a zone where non-resistant cells can survive and grow.[2][3]

Q2: Are satellite colonies expected on kanamycin selection plates?

A2: No, the formation of true satellite colonies is not a typical or expected phenomenon for kanamycin selection.[4][5] The mechanism of resistance to kanamycin differs significantly from that of ampicillin. While satellite colonies can still occasionally be observed, their presence usually indicates a problem with the selection conditions rather than the expected mechanism of antibiotic inactivation.[4]

Q3: How does kanamycin resistance differ from ampicillin resistance?

A3: The difference in resistance mechanisms is key to understanding why satellite colonies are rare with kanamycin.

-

Ampicillin Resistance: The resistance gene (bla) encodes for a β-lactamase enzyme, which is secreted by the resistant bacterium.[1] This enzyme hydrolyzes and inactivates ampicillin in the surrounding medium, allowing non-resistant bacteria to grow nearby as satellite colonies.[3][6]

-

Kanamycin Resistance: The most common resistance gene (nptII or aph) encodes for an aminoglycoside-modifying enzyme, such as an aminoglycoside phosphotransferase.[7][8][9] This enzyme remains within the cytoplasm of the resistant bacterium and inactivates kanamycin by phosphorylation, preventing it from binding to the ribosome.[10] Because the inactivating enzyme is not secreted, no antibiotic-free zone is created around the colony, thus preventing the growth of true satellite colonies.

Q4: If I see small colonies on my kanamycin plate, what are they?

A4: Small colonies on a kanamycin plate are often referred to as "spurious" or "false-positive" colonies rather than true satellites. Their appearance typically points to one or more of the troubleshooting issues detailed below, such as degraded antibiotic, improper plate preparation, or extended incubation times.[4] It is also possible for spontaneous mutations to confer a low level of resistance, resulting in smaller colonies.[11]

Troubleshooting Guide

This guide addresses common issues that lead to the appearance of unexpected colonies on kanamycin selection plates.

Problem: I see small colonies surrounding my larger, transformed colonies on my kanamycin plates.

-

Possible Cause 1: Kanamycin Degradation. The kanamycin in your plates may have been inactivated. This is a common issue if the antibiotic was added to the agar medium when it was too hot (above 55°C).[4]

-

Solution: Ensure the molten agar has cooled to approximately 50-55°C before adding the kanamycin stock solution. Mix thoroughly but gently to ensure even distribution without introducing bubbles.

-

Possible Cause 2: Extended Incubation Time. Incubating plates for longer than 16-24 hours can lead to the breakdown of the antibiotic and the emergence of non-resistant or weakly-resistant colonies.[12]

-

Solution: Limit the initial incubation time to 16 hours at 37°C. If colonies are small, they can be left to grow larger at room temperature or 4°C for a day, which slows down the growth of spurious colonies.

-

Possible Cause 3: Incorrect Kanamycin Concentration. The concentration of kanamycin in the plates may be too low to effectively inhibit the growth of non-transformed cells.

-

Solution: Verify the calculations for your stock solution and the final concentration in the plates. For E. coli, a final concentration of 30-50 µg/mL is standard. Note that commercial kanamycin sulfate powder is not 100% active kanamycin, so you may need to adjust the weight accordingly (e.g., for a product that is 75% active, use 67 µg of powder to achieve a 50 µg/mL final concentration).[4]

Problem: My negative control plate (e.g., non-transformed competent cells) shows colonies.

-

Possible Cause 1: Ineffective Kanamycin. Your kanamycin stock solution may have lost its potency, or the plates may be old.

-

Solution: Prepare a fresh stock solution of kanamycin. Always store stock solutions at -20°C. Test the effectiveness of your new plates by plating a known kanamycin-sensitive bacterial strain; no growth should occur.

-

Possible Cause 2: Contamination. The competent cells, recovery medium, or the plates themselves may be contaminated with resistant bacteria.

-

Solution: Streak out your competent cells on a non-selective plate to check for pre-existing contamination. Use sterile technique throughout the transformation and plating process.

Problem: I picked a colony, but it failed to grow in liquid media containing kanamycin.

-

Possible Cause: The Colony was a False Positive. This is a strong indication that the colony you picked was not truly resistant. These colonies can arise on plates where the selective pressure is suboptimal, allowing them to appear but not survive the more stringent selection in liquid culture.

-

Solution: When picking colonies, choose well-isolated, robust colonies. Avoid picking very small colonies, especially if they are near a larger one. Re-streak the original colony onto a fresh, properly prepared kanamycin plate to confirm resistance before proceeding with liquid culture.[5]

Data Presentation

Table 1: Recommended Kanamycin Concentrations for Selection

| Organism | Typical Concentration Range | Notes |

|---|---|---|

| Escherichia coli | 30 - 50 µg/mL | The most common concentration is 50 µg/mL. |

| Plant Tissue Culture (general) | 50 - 200 mg/L | Optimal concentration is species-dependent and must be determined empirically.[13][14] |

| Musa cv. "Grand nain" | 150 mg/L | Found to be the optimal concentration for selecting transformed cells in a specific study.[15] |

| High-Density E. coli Culture | 50 - 300 mg/L | Higher concentrations have been used as a stress factor to increase plasmid DNA production.[16] |

Table 2: Stability of Kanamycin in Agar Plates

| Storage Condition | Duration | Bioactivity Loss | Recommendation |

|---|---|---|---|

| 4°C, Sealed Bag | 1 week | None significant[17] | Plates are reliable for short-term use. |